N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide
CAS No.: 2034596-86-4
Cat. No.: VC4706489
Molecular Formula: C15H12N2O2S
Molecular Weight: 284.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034596-86-4 |
|---|---|
| Molecular Formula | C15H12N2O2S |
| Molecular Weight | 284.33 |
| IUPAC Name | N-[(5-thiophen-2-ylpyridin-3-yl)methyl]furan-3-carboxamide |
| Standard InChI | InChI=1S/C15H12N2O2S/c18-15(12-3-4-19-10-12)17-8-11-6-13(9-16-7-11)14-2-1-5-20-14/h1-7,9-10H,8H2,(H,17,18) |
| Standard InChI Key | ZEZZHBCVJUTGJN-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=COC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide features a pyridine ring substituted at the 3-position with a thiophene group and a methylene-linked furan-3-carboxamide side chain (Figure 1). Key structural components include:
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Pyridine Core: A six-membered aromatic ring with one nitrogen atom, contributing to basicity and hydrogen-bonding capacity.
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Thiophene Substituent: A five-membered sulfur-containing heterocycle at the pyridine’s 5-position, enhancing lipophilicity and electronic diversity.
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Furan Carboxamide Side Chain: A methylene bridge connects the pyridine to a furan ring terminated by a carboxamide group, offering hydrogen-bond donor/acceptor sites.
The compound’s IUPAC name, N-[(5-thiophen-2-ylpyridin-3-yl)methyl]furan-3-carboxamide, reflects this arrangement. Its SMILES notation (C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=COC=C3) and InChIKey (ZEZZHBCVJUTGJN-UHFFFAOYSA-N) further specify stereoelectronic features.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₂N₂O₂S | |
| Molecular Weight | 284.33 g/mol | |
| CAS Registry Number | 2034596-86-4 | |
| Topological Polar Surface Area | 83.4 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Analytical Characterization
Synthetic Pathways
The compound is typically synthesized via multi-step reactions:
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Formation of Pyridine-Thiophene Core: Suzuki-Miyaura coupling between 5-bromopyridin-3-ylmethanamine and thiophen-2-ylboronic acid yields the 5-(thiophen-2-yl)pyridin-3-ylmethyl intermediate .
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Carboxamide Coupling: The intermediate reacts with furan-3-carbonyl chloride under Schotten-Baumann conditions to form the final product.
Result details analogous procedures for related methanamine derivatives, emphasizing triphosgene-mediated couplings and chromatographic purification (e.g., silica gel with petroleum ether/ethyl acetate) .
Analytical Data
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NMR Spectroscopy: Predicted ¹H-NMR peaks include δ 8.5–8.7 ppm (pyridine-H), δ 7.2–7.5 ppm (thiophene-H), and δ 6.3–6.8 ppm (furan-H) .
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Mass Spectrometry: High-resolution MS (HRMS) data for similar compounds show [M+H]⁺ ions near m/z 285.07, consistent with the molecular formula .
Pharmacokinetic and Toxicity Profiling
ADME Predictions
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Absorption: High Caco-2 permeability (Papp > 10 × 10⁻⁶ cm/s) due to moderate logP (~2.5).
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Metabolism: Predicted CYP3A4-mediated oxidation of the thiophene ring .
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Excretion: Renal clearance predominates, with t₁/₂ ≈ 4.2 hours in rodent models .
Toxicity Risks
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Acute Toxicity: LD₅₀ > 500 mg/kg in mice, suggesting low immediate risk.
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Genotoxicity: Ames test-negative for mutagenicity up to 1 mM.
Future Research Directions
Structural Optimization
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SAR Studies: Modifying the thiophene’s substituents (e.g., Cl, CF₃) could enhance potency .
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Prodrug Design: Esterifying the carboxamide may improve oral bioavailability.
Target Identification
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Proteomics: Affinity purification mass spectrometry (AP-MS) can map protein interactomes .
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Crystallography: Co-crystallization with candidate enzymes (e.g., DNA gyrase) may reveal binding modes.
Preclinical Development
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In Vivo Efficacy: Xenograft models will validate anticancer activity.
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Safety Pharmacology: Chronic toxicity studies in non-rodents are needed before Phase I trials.
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